2-Methyltryptoline

Description

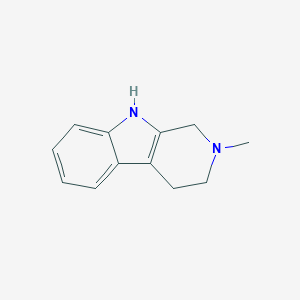

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFKCNJIUXPJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156838 | |

| Record name | 2-Methyltryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13100-00-0 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyltryptoline synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 2-Methyltryptoline

Introduction

This compound, scientifically known as 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-Me-THBC), is a heterocyclic compound belonging to the tetrahydro-β-carboline class of alkaloids. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their presence in various natural products and their diverse pharmacological activities. The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of therapeutic agents targeting the central nervous system, as well as antiviral, and antitumor agents. This guide provides a detailed overview of the primary synthesis pathway for this compound, its reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Primary Synthesis Pathway: The Pictet-Spengler Reaction

The most common and effective method for the synthesis of this compound and other tetrahydro-β-carbolines is the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] For the synthesis of this compound, the specific reactants are N-methyltryptamine (a β-indolylethylamine) and formaldehyde.

The reaction is typically carried out in the presence of a protic or Lewis acid catalyst. The acid plays a crucial role in activating the carbonyl group of the aldehyde, facilitating the formation of an electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization.[2]

Reaction Mechanism

The mechanism of the Pictet-Spengler reaction for the synthesis of this compound proceeds through the following key steps:

-

Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the secondary amine of N-methyltryptamine on the carbonyl carbon of formaldehyde. This is followed by dehydration under acidic conditions to form a highly electrophilic N-methyl-N-(1H-indol-3-yl)ethan-1-iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution : The electron-rich C3 position of the indole ring of the tryptamine derivative then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This step is a 6-endo-trig cyclization.[1]

-

Deprotonation and Aromatization : The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the indole ring system, yielding the final product, this compound.

Caption: Pictet-Spengler reaction mechanism for this compound synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Pictet-Spengler reaction.

Materials and Reagents:

-

N-methyltryptamine

-

Formaldehyde (37% aqueous solution)

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator, chromatography column)

Caption: General experimental workflow for this compound synthesis.

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyltryptamine (1 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Reagents : To the stirred solution, add an aqueous solution of formaldehyde (1.1 equivalents). Subsequently, add the acid catalyst, such as trifluoroacetic acid (TFA), dropwise.

-

Reaction : Allow the reaction mixture to stir at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion of the reaction, quench the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic layers.

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data

The yield and purity of this compound can vary depending on the specific reaction conditions employed. The following table summarizes typical parameters and expected outcomes for the Pictet-Spengler synthesis of this compound.

| Parameter | Value / Condition | Notes |

| Starting Material | N-methyltryptamine | --- |

| Reagent | Formaldehyde | Typically used in slight excess (1.1-1.5 eq.). |

| Catalyst | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or other Brønsted/Lewis acids | The choice of acid can influence reaction rate and yield. |

| Solvent | Dichloromethane (DCM), Methanol (MeOH), Water | Solvent choice can affect reaction time and workup. |

| Temperature | Room Temperature to Reflux | Milder conditions are often sufficient. |

| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |

| Typical Yield | 70 - 95% | Highly dependent on reaction conditions and purification. |

| Purity | >98% | Achievable with proper chromatographic purification. |

Note: The values presented in this table are representative and may vary based on the specific experimental setup and scale of the reaction.

Conclusion

The synthesis of this compound is most effectively achieved through the well-established Pictet-Spengler reaction. This method offers a straightforward and high-yielding pathway to this important tetrahydro-β-carboline derivative from readily available starting materials, N-methyltryptamine and formaldehyde. The reaction proceeds via a well-understood acid-catalyzed mechanism involving the formation of an iminium ion and subsequent intramolecular cyclization. By carefully controlling the reaction conditions and employing standard purification techniques, this compound can be obtained in high purity, making it accessible for further investigation and application in drug discovery and development.

References

2-Methyltryptoline: An In-depth Technical Guide on its Role as a Metabolite of N,N-DMT

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyltryptamine (DMT), a potent endogenous psychedelic, undergoes extensive metabolism in the human body. While the primary metabolic pathways involving monoamine oxidase (MAO) leading to the formation of indole-3-acetic acid (IAA) and N,N-dimethyltryptamine-N-oxide (DMT-NO) are well-documented, the formation of minor metabolites presents an area of ongoing research. This technical guide focuses on one such minor metabolite, 2-Methyltryptoline, also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-MTHBC). This document provides a comprehensive overview of the current scientific understanding of this compound's formation, proposed analytical methodologies for its detection, and a summary of the known pharmacological activities of related β-carboline compounds, while highlighting the existing gaps in the literature.

Introduction to N,N-DMT Metabolism

N,N-dimethyltryptamine is rapidly metabolized in the body, primarily by the enzyme monoamine oxidase A (MAO-A)[1]. This enzymatic action leads to the production of the major metabolite, indole-3-acetic acid (IAA)[1]. Another significant metabolic pathway involves N-oxidation, resulting in the formation of DMT-N-oxide[1]. However, research has also identified the formation of other, less abundant metabolites, including various β-carbolines. Among these is this compound (2-MTHBC), a tetrahydro-β-carboline that is considered a minor metabolite of DMT[2]. Its formation is thought to occur through the cyclization of an intermediate iminium ion generated during the demethylation of DMT[1].

Formation of this compound from N,N-DMT

The biotransformation of N,N-DMT to this compound is not a primary metabolic route but rather a secondary pathway. The proposed mechanism involves the enzymatic demethylation of DMT, which can lead to the formation of a reactive iminium ion intermediate. This intermediate can then undergo an intramolecular cyclization reaction, known as a Pictet-Spengler reaction, to form the tricyclic structure of this compound.

Quantitative Data

Currently, there is a notable scarcity of quantitative data in the scientific literature regarding the in vivo concentrations of this compound following the administration of N,N-DMT. While some studies have identified 2-methyl-1,2,3,4-tetrahydro-β-carboline as an endogenous constituent in rat brain and adrenal glands, these were not conducted in the context of DMT administration. The table below is intended to house future quantitative findings.

| Biological Matrix | Species | DMT Dose | Time Point | This compound Concentration | Reference |

| Data Not Available | |||||

Table 1: Quantitative Analysis of this compound as a Metabolite of N,N-DMT (Illustrative)

Experimental Protocols for Analysis

The analysis of tetrahydro-β-carbolines in biological matrices typically requires sensitive and specific analytical techniques due to their low endogenous concentrations and their potential for artifactual formation during sample preparation[3]. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods for the analysis of β-carbolines[4][5][6].

General Workflow for Sample Analysis

A general workflow for the extraction and analysis of this compound from biological samples such as plasma or urine would involve several key steps.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Determination of tetrahydro-beta-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the bioactive alkaloids tetrahydro-beta-carboline and beta-carboline in food - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 2-Methyltryptoline

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyltryptoline and the β-Carboline Alkaloids

This compound is a derivative of tryptoline and a member of the β-carboline family of alkaloids. These compounds are of significant interest in neuroscience and pharmacology due to their diverse biological activities. β-carbolines are known to interact with a variety of receptors and enzymes in the central nervous system, including serotonin (5-HT) receptors, dopamine receptors, and monoamine oxidases (MAO). Their effects can range from sedative and anxiolytic to psychoactive, depending on their specific structure and receptor affinities. Given its structural similarity to other pharmacologically active β-carbolines, this compound is a compound of interest for its potential to modulate monoaminergic systems.

Potential Molecular Targets and Rationale

Based on the pharmacology of the β-carboline scaffold, the primary molecular targets for this compound are hypothesized to be:

-

Monoamine Oxidase (MAO): Many β-carbolines are known inhibitors of MAO-A and/or MAO-B, enzymes critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased synaptic availability of these neurotransmitters.

-

Serotonin (5-HT) Receptors: The indole structure within this compound is a common feature of ligands that bind to various 5-HT receptor subtypes.

-

Dopamine (D) Receptors: Some β-carbolines have shown affinity for dopamine receptors, suggesting a potential role in modulating dopaminergic neurotransmission.

-

Monoamine Transporters: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are also potential targets, as their modulation affects the reuptake of neurotransmitters from the synaptic cleft.

Experimental Protocols for Determining Binding Affinity

The following sections detail the established experimental protocols that can be employed to investigate the binding affinity of this compound for its hypothesized molecular targets.

Radioligand Binding Assays for Receptors and Transporters

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter. These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the target of interest. The unlabeled compound (in this case, this compound) is then introduced to compete with the radioligand for binding to the target.

3.1.1. General Principles

The fundamental principle of a competitive radioligand binding assay is to measure the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand (the IC50 value). This IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

3.1.2. Materials and Reagents

-

Target Source: Cell membranes or tissue homogenates expressing the receptor or transporter of interest (e.g., HEK293 cells transfected with the human serotonin transporter, or rat brain striatal membranes for dopamine transporter studies).

-

Radioligand: A high-affinity radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR 12935 for DAT).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

3.1.3. Step-by-Step Protocol for a Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize the tissue or cells in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of a known saturating unlabeled ligand).

-

-

Incubation:

-

Add the prepared membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Oxidase (MAO) Inhibition Assay

To determine if this compound inhibits MAO-A or MAO-B, a common method is to measure the production of a fluorescent or chromogenic product resulting from the enzymatic activity of MAO.

3.2.1. General Principles

This assay measures the enzymatic activity of MAO in the presence of varying concentrations of the inhibitor (this compound). The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.

3.2.2. Materials and Reagents

-

Enzyme Source: Recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissues rich in MAO (e.g., rat liver).

-

Substrate: A substrate for MAO that leads to a detectable product (e.g., kynuramine, which is oxidized to 4-hydroxyquinoline).

-

Test Compound: this compound.

-

Assay Buffer: A suitable buffer for the enzymatic reaction.

-

Detection Reagents: Reagents to stop the reaction and measure the product (e.g., a spectrophotometer or fluorometer).

3.2.3. Step-by-Step Protocol for MAO Inhibition Assay

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add the MAO enzyme and varying concentrations of this compound.

-

Include control wells with the enzyme and buffer only (100% activity) and wells with a known MAO inhibitor as a positive control.

-

Pre-incubate for a specific time to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate (e.g., kynuramine) to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a set period.

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the amount of product formed using a spectrophotometer or fluorometer at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Data Presentation

While specific data for this compound is not available, the following tables illustrate how the results of the described assays should be structured for clear comparison.

Table 1: Hypothetical Receptor and Transporter Binding Affinities of this compound

| Target | Radioligand | Ki (nM) |

| Serotonin Transporter (SERT) | [³H]Citalopram | Data Not Available |

| Dopamine Transporter (DAT) | [³H]GBR 12935 | Data Not Available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data Not Available |

| 5-HT₁A Receptor | [³H]8-OH-DPAT | Data Not Available |

| 5-HT₂A Receptor | [³H]Ketanserin | Data Not Available |

| Dopamine D₂ Receptor | [³H]Spiperone | Data Not Available |

Table 2: Hypothetical Monoamine Oxidase Inhibition by this compound

| Enzyme | IC₅₀ (µM) |

| MAO-A | Data Not Available |

| MAO-B | Data Not Available |

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and potential signaling pathways relevant to the study of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a monoamine oxidase (MAO) inhibition assay.

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

While the specific binding affinities of this compound remain to be elucidated, this guide provides the necessary framework for a comprehensive investigation into its pharmacological profile. By employing the detailed protocols for radioligand binding assays and enzyme inhibition assays, researchers can systematically determine the affinity of this compound for key neurological targets. The resulting data will be crucial for understanding its potential therapeutic applications and mechanism of action within the central nervous system. Further studies, guided by the initial binding profile, can then explore its functional activity (agonist, antagonist, or allosteric modulator) at the identified targets.

The Biosynthesis of β-Carbolines: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic and non-enzymatic pathways, key molecular players, and analytical methodologies in the formation of β-carboline alkaloids across biological systems.

Introduction

β-carbolines are a large and structurally diverse family of indole alkaloids that have garnered significant interest from the scientific community due to their wide range of pharmacological activities. These compounds are found in various plants, animals, and microorganisms, and are also formed endogenously in mammals, including humans. Their biological effects are vast, encompassing neuromodulatory, psychoactive, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the biosynthesis of β-carbolines, detailing the core chemical reactions, the enzymes involved, and the analytical techniques used for their study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the formation of these potent bioactive molecules.

The core of β-carboline biosynthesis revolves around the Pictet-Spengler reaction , a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or a ketone.[1][2][3] In biological systems, the primary precursor for the indoleamine portion of β-carbolines is the amino acid L-tryptophan.[4] This guide will delve into the enzymatic machinery that facilitates this reaction in various organisms, with a particular focus on the well-characterized pathways in plants. Furthermore, it will explore the non-enzymatic formation of β-carbolines, particularly in the context of food processing and endogenous human metabolism.

Core Biosynthetic Pathways

The biosynthesis of β-carbolines can be broadly categorized into enzymatic and non-enzymatic pathways. While the fundamental chemical transformation, the Pictet-Spengler reaction, remains the same, the catalysts and precursors can vary significantly.

Enzymatic Biosynthesis in Plants

Plants are a rich source of β-carboline alkaloids, with well-studied biosynthetic pathways in species such as Peganum harmala (Syrian rue) and Catharanthus roseus (Madagascar periwinkle).[5][6] The central pathway involves two key enzymes: Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR) .[5][7]

-

Tryptophan Decarboxylase (TDC): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine.[8][9] This is often the first committed step in the biosynthesis of many indole alkaloids, including β-carbolines.

-

Strictosidine Synthase (STR): This enzyme catalyzes the stereospecific Pictet-Spengler condensation of tryptamine with an aldehyde, typically the monoterpenoid secologanin, to form strictosidine.[10][11] Strictosidine is a crucial intermediate in the biosynthesis of a vast array of monoterpenoid indole alkaloids. In the case of simpler β-carbolines like harman and harmaline, other aldehydes or pyruvic acid can serve as the carbonyl donor.[4]

The following diagram illustrates the core enzymatic pathway for the biosynthesis of strictosidine, a precursor to many complex β-carboline alkaloids.

Endogenous Biosynthesis in Mammals

β-carbolines are also synthesized endogenously in mammals, where they can act as neuromodulators. The formation occurs through a non-enzymatic or enzyme-assisted Pictet-Spengler reaction involving biogenic amines (like tryptamine and serotonin) and aldehydes or α-keto acids that are present in the body. For instance, the reaction of tryptamine with formaldehyde or acetaldehyde can lead to the formation of simple β-carbolines.[12][13]

The interaction of β-carbolines with Monoamine Oxidase (MAO) is of particular significance. MAO is an enzyme responsible for the degradation of monoamine neurotransmitters.[14] Many β-carbolines are potent inhibitors of MAO-A and MAO-B, leading to an increase in the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[15][16][17] This inhibitory action is a key mechanism behind the psychoactive and antidepressant effects of certain β-carbolines.

The logical relationship between β-carboline formation and its impact on monoamine oxidase activity is depicted below.

Biosynthesis in Microorganisms

Certain fungi, such as those of the Aspergillus genus, are also known to produce β-carboline alkaloids.[18][19] The biosynthetic pathways in these microorganisms are less well-characterized than in plants but are thought to involve similar Pictet-Spengler-type condensations. The enzymes responsible for these transformations in fungi are an active area of research. Recent studies have identified unique enzyme- and non-enzyme-cocatalyzed mechanisms for β-carboline formation in Aspergillus fumigatus.[18] Additionally, bacteria present in the gut microbiota have been shown to possess tryptophan decarboxylase activity, suggesting a potential role for the gut microbiome in the production of tryptamine, a precursor for endogenous β-carboline synthesis.[20]

Quantitative Data on β-Carboline Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of β-carbolines, providing a valuable resource for comparative analysis.

Table 1: Enzyme Kinetic Parameters for Tryptophan Decarboxylase (TDC)

| Enzyme Source | Substrate | Km (μM) | kcat (min-1) | Reference |

| Camptotheca acuminata (CaTDC3) | L-Tryptophan | 48 | 25.6 | [8] |

| Catharanthus roseus (CrTDC) | L-Tryptophan | 51.7 | 5.1 | [8] |

| Ophiorrhiza pumila (OpTDC) | L-Tryptophan | 720 | - | [8] |

| Oryza sativa (OsTDC) | L-Tryptophan | 690 | - | [8] |

| Rauvolfia verticillata (RvTDC) | L-Tryptophan | 2890 | - | [8] |

| Mediterraneibacter gnavus | L-Tryptophan | 1100 | 4400 | [20] |

| Mediterraneibacter gnavus | L-Phenylalanine | 70000 | 230 | [20] |

Note: '-' indicates data not available in the cited source.

Table 2: Enzyme Kinetic Parameters for Strictosidine Synthase (STR)

| Enzyme Source | Substrate (Amine) | Substrate (Aldehyde) | Km (mM) | Reference |

| Catharanthus roseus | Tryptamine | Secologanin | 2.3 (Tryptamine), 3.4 (Secologanin) | [10] |

| Rauvolfia serpentina | Tryptamine | Secologanin | - | [21] |

Note: '-' indicates data not available in the cited source.

Table 3: β-Carboline Concentrations in Various Food Products

| Food Product | β-Carboline | Concentration Range | Reference |

| Processed Tomato Products | Tetrahydro-β-carboline-3-carboxylic acids | up to 6.5 µg/g | [12] |

| Dried Tomato | 1-(1-hydroxyethyl)-β-carboline (HET-βC) | up to 309 ng/g | [12] |

| Soy Sauce | Harman | Present | [14] |

| Beer | Harman, Norharman | Present | [22] |

| Coffee | Harman, Norharman | Present | [22] |

| Cheese | Harman, Norharman | Present | [22] |

| Pan-fried Beef Sirloin | Harman | up to 534.63 µg/kg | [23] |

| Pan-fried Beef Sirloin | Norharman | up to 217.06 µg/kg | [23] |

| Pan-fried Cutlassfish | Norharman | up to 533.01 µg/kg | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of β-carboline biosynthesis.

Protocol 1: Extraction and Quantification of β-Carbolines from Plant Material (e.g., Peganum harmala seeds)

Objective: To extract and quantify β-carboline alkaloids (harmine and harmaline) from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered Peganum harmala seeds

-

Methanol

-

Hydrochloric acid (HCl)

-

Ammonia solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase HPLC column

-

Harmine and harmaline analytical standards

-

Mobile phase: Acetonitrile and water with a suitable buffer (e.g., formic acid)

Procedure:

-

Extraction:

-

Weigh 1 g of powdered seeds and transfer to a flask.

-

Add 20 mL of methanol containing 1% HCl.

-

Sonicate for 30 minutes and then leave to stand for 24 hours at room temperature.

-

Filter the extract and repeat the extraction process on the residue twice more.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

-

Acid-Base Purification:

-

Dissolve the residue in 10 mL of 5% HCl.

-

Wash the acidic solution with 10 mL of dichloromethane three times to remove neutral and acidic impurities.

-

Make the aqueous phase alkaline (pH 9-10) with ammonia solution.

-

Extract the alkaloids with 10 mL of dichloromethane three times.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude alkaloid extract.

-

-

HPLC Analysis:

-

Dissolve the crude extract in a known volume of methanol.

-

Prepare a series of standard solutions of harmine and harmaline of known concentrations.

-

Inject the standards and the sample extract into the HPLC system.

-

Separate the alkaloids using a C18 column with an appropriate mobile phase gradient.[24][25]

-

Detect the alkaloids using a fluorescence detector (e.g., excitation at 300 nm, emission at 433 nm) or a UV detector.

-

Quantify the amount of harmine and harmaline in the sample by comparing the peak areas with the calibration curve generated from the standards.

-

The general workflow for this analytical process is visualized below.

Protocol 2: Tryptophan Decarboxylase (TDC) Enzyme Activity Assay

Objective: To determine the enzymatic activity of TDC by measuring the production of tryptamine from L-tryptophan.

Materials:

-

Enzyme extract containing TDC

-

L-tryptophan solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

Phosphate buffer (e.g., 50 mM, pH 7.6)

-

Methanol (chilled)

-

HPLC system with a UV or fluorescence detector

-

Tryptamine analytical standard

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer

-

PLP (final concentration, e.g., 4 µM)

-

L-tryptophan (final concentration, e.g., 5 mM)

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of the enzyme extract to the reaction mixture.

-

Incubate the reaction at the optimal temperature for a specific time period (e.g., 10, 20, 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of chilled methanol to precipitate the proteins.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Quantification of Tryptamine:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the supernatant by HPLC to quantify the amount of tryptamine produced.

-

Use a calibration curve prepared with tryptamine standards to determine the concentration of the product.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of tryptamine formation (e.g., in µmol/min).

-

Express the enzyme activity as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the assay conditions.[8]

-

Protocol 3: Strictosidine Synthase (STR) Enzyme Activity Assay

Objective: To determine the enzymatic activity of STR by measuring the formation of strictosidine from tryptamine and secologanin.

Materials:

-

Purified or partially purified STR enzyme

-

Tryptamine solution

-

Secologanin solution

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

HPLC system with a UV or fluorescence detector

-

Strictosidine analytical standard (if available) or monitor substrate depletion

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

Tryptamine (final concentration, e.g., 2 mM)

-

Secologanin (final concentration, e.g., 4 mM)

-

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the STR enzyme solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Terminate the reaction by adding an organic solvent (e.g., methanol or ethyl acetate) or by heat inactivation.

-

-

Analysis:

-

Centrifuge the mixture to remove any precipitate.

-

Analyze the supernatant by HPLC to monitor the formation of strictosidine or the depletion of tryptamine and secologanin.

-

Quantify the product or remaining substrates by comparing peak areas to a calibration curve.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of strictosidine formation or substrate consumption.

-

Express the enzyme activity in appropriate units (e.g., nkat/mg protein).

-

Conclusion

The biosynthesis of β-carbolines is a fascinating and complex field of study with significant implications for pharmacology and human health. The Pictet-Spengler reaction serves as the foundational chemical transformation, which is elegantly catalyzed by enzymes like tryptophan decarboxylase and strictosidine synthase in plants. In mammals, the endogenous formation of these alkaloids and their interaction with key neurological targets like monoamine oxidase highlight their potential role in both normal physiological processes and pathological conditions. The continued exploration of β-carboline biosynthesis in various biological systems, from soil microbes to the human gut, will undoubtedly unveil new enzymes, pathways, and bioactive molecules. The analytical techniques and protocols detailed in this guide provide a robust framework for researchers to further investigate this important class of natural products, paving the way for the development of novel therapeutics and a deeper understanding of the intricate chemistry of life.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. The biosynthesis of the β-carboline alkaloids, harman and eleagnine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Overexpression of tryptophan decarboxylase and strictosidine synthase enhanced terpenoid indole alkaloid pathway activity and antineoplastic vinblastine biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 9. Expression of Tryptophan Decarboxylase and Tyrosine Decarboxylase Genes in Tobacco Results in Altered Biochemical and Physiological Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and <i>β</i>-carboline alkaloids [cjnmcpu.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification, Formation, and Occurrence of Perlolyrine: A β-Carboline Alkaloid with a Furan Moiety in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A unique mechanism involving cocatalysis of enzyme and nonenzyme to form β-carboline and spirotryprostatins in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. uniprot.org [uniprot.org]

- 21. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 25. scielo.br [scielo.br]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Methyltryptoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize 2-Methyltryptoline (also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline). The information presented herein is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound, which is of significant interest in various research fields, including pharmacology and medicinal chemistry.

Molecular Structure:

-

Systematic Name: 2,3,4,9-tetrahydro-2-methyl-1H-pyrido[3,4-b]indole

-

Synonyms: 2-MTHBC, 2-methyl-1,2,3,4-tetrahydro-β-carboline, N2-methyl-1,2,3,4-Tetrahydro-β-carboline[1]

-

CAS Number: 13100-00-0[1]

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on the analysis of closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in CDCl₃ are presented below. These values are estimated based on data from similar tetrahydro-β-carboline structures.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | ~3.8 - 4.0 (s) | ~45 - 50 |

| 3 | ~2.9 - 3.1 (t) | ~48 - 52 |

| 4 | ~2.7 - 2.9 (t) | ~20 - 25 |

| 4a | - | ~108 - 112 |

| 5 | ~7.4 - 7.6 (d) | ~125 - 128 |

| 6 | ~7.0 - 7.2 (t) | ~118 - 120 |

| 7 | ~7.0 - 7.2 (t) | ~120 - 123 |

| 8 | ~7.2 - 7.4 (d) | ~110 - 112 |

| 8a | - | ~135 - 138 |

| 9 (NH) | ~7.8 - 8.2 (br s) | - |

| 9a | - | ~128 - 132 |

| N-CH₃ | ~2.5 - 2.7 (s) | ~40 - 45 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data for analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (indole) | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-H (aromatic) | Bending (out-of-plane) | 700 - 900 | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[6][7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 186 | Molecular Ion |

| [M-1]⁺ | 185 | Loss of a hydrogen radical |

| [M-29]⁺ | 157 | Loss of an ethyl radical (C₂H₅) via retro-Diels-Alder (RDA) fragmentation of the piperidine ring |

| [M-43]⁺ | 143 | Loss of a propyl radical (C₃H₇) |

| Aromatic fragments | Various | Characteristic fragments of the indole ring system |

Note: The fragmentation pattern of β-carbolines is often characterized by a retro-Diels-Alder (RDA) mechanism in the tetrahydro-β-carboline ring.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol/Methanol | ~220, ~275 | To be determined experimentally |

Note: The absorption maxima are based on the parent tryptoline structure and may be slightly shifted by the N-methyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[13]

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.[3]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer via a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): This is a common method for GC-MS and typically provides extensive fragmentation.

-

Electrospray Ionization (ESI): This is a softer ionization technique often used with liquid chromatography-mass spectrometry (LC-MS) that typically results in less fragmentation and a more prominent molecular ion peak.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion and key fragments.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Fill a second cuvette with the sample solution.

-

Scan the sample over a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima (λmax).

-

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret the full complement of spectroscopic data for an authentic sample.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Methyl-1,2,3,4-tetrahydro-β-carboline [webbook.nist.gov]

- 3. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. preprints.org [preprints.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

In Vitro Assays for 2-Methyltryptoline Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltryptoline, also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-Me-THBC), is a tryptamine-derived β-carboline alkaloid. As a metabolite of N,N-dimethyltryptamine (DMT) and a minor component of the psychoactive brew Ayahuasca, its pharmacological profile is of significant interest. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the activity of this compound, focusing on its potential interactions with serotonin receptors and monoamine oxidase enzymes.

Potential Pharmacological Targets

Based on the β-carboline scaffold, the primary hypothesized molecular targets for this compound are:

-

Serotonin 5-HT2A Receptors: β-carbolines are known to interact with various serotonin receptors, with the 5-HT2A receptor being a key target for many psychoactive compounds.

-

Monoamine Oxidase (MAO): The β-carboline structure is a common pharmacophore for MAO inhibitors. Inhibition of MAO-A or MAO-B can significantly alter neurotransmitter levels.

Data Presentation: Quantitative Activity of this compound

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for summarizing key parameters from in vitro assays. Data for related β-carbolines are included for comparative purposes where available.

Table 1: Receptor Binding Affinity of this compound and Related Compounds

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| This compound | 5-HT2A | [3H]ketanserin | Data Not Available | |

| Harmine | 5-HT2A | [3H]ketanserin | ~5,340 | [1] |

| Harmaline | 5-HT2A | [3H]ketanserin | ~9,430 | [1] |

| Tetrahydroharmine (THH) | 5-HT2A | [3H]ketanserin | >10,000 | [1] |

Table 2: Functional Activity of this compound and Related Compounds at the 5-HT2A Receptor

| Compound | Assay Type | Parameter | Value | Source |

| This compound | Calcium Flux | EC50 (nM) | Data Not Available | |

| Serotonin (5-HT) | Calcium Flux | EC50 | 1.4 x 10-8 M | [2] |

Table 3: Monoamine Oxidase (MAO) Inhibition by this compound and Related Compounds

| Compound | Enzyme | IC50 (µM) | Source |

| This compound | MAO-A | Data Not Available | |

| This compound | MAO-B | Data Not Available | |

| Tetrahydro-β-carboline (THBC) | MAO-A | >100 | [3] |

| Tetrahydro-β-carboline (THBC) | MAO-B | >100 | [3] |

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Experimental Workflow:

Caption: Workflow for the 5-HT2A radioligand binding assay.

Materials:

-

Cell membranes from a stable cell line expressing recombinant human 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).

-

[3H]ketanserin (specific activity ~70-90 Ci/mmol).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Mianserin (10 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

Total Binding: 50 µL Assay Buffer, 50 µL [3H]ketanserin, 100 µL membrane suspension.

-

Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [3H]ketanserin, 100 µL membrane suspension.

-

Competitive Binding: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL [3H]ketanserin, 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay for 5-HT2A Receptor Activation

This assay determines whether this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Signaling Pathway:

Caption: 5-HT2A receptor Gq-mediated signaling pathway.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

This compound.

-

Serotonin (5-HT) as a reference agonist.

-

A known 5-HT2A antagonist (e.g., ketanserin) for antagonist mode testing.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with liquid handling capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Addition and Measurement:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Agonist Mode: Add varying concentrations of this compound and measure the fluorescence signal over time.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes, then add a fixed concentration of serotonin (e.g., its EC80) and measure the fluorescence.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Agonist Mode: Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to serotonin).

-

Antagonist Mode: Plot the inhibition of the serotonin response against the log concentration of this compound to determine the IC50.

-

Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the inhibitory potency (IC50) of this compound against the two MAO isoforms, MAO-A and MAO-B. A common method is a fluorometric or chemiluminescent assay that detects a product of the MAO reaction.

Experimental Workflow:

Caption: Workflow for the MAO inhibition assay.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., a luminogenic substrate for assays like MAO-Glo™, or a fluorogenic substrate).

-

This compound.

-

Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls.

-

Assay buffer (typically provided with commercial kits).

-

96-well opaque plates (for luminescence) or black plates (for fluorescence).

-

A plate reader capable of measuring luminescence or fluorescence.

Procedure (based on a generic chemiluminescent assay like MAO-Glo™):

-

Reagent Preparation: Prepare the MAO substrate, detection reagents, and enzyme solutions according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add:

-

MAO-A or MAO-B enzyme.

-

Varying concentrations of this compound or a control inhibitor.

-

Assay buffer to the final volume.

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate for 60 minutes at room temperature.

-

Detection: Add the detection reagent, which stops the MAO reaction and initiates the light-generating reaction. Incubate for 20 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

-

Conclusion

The provided protocols outline robust in vitro methods to profile the activity of this compound at key pharmacological targets. Characterizing its binding affinity and functional effects at the 5-HT2A receptor, alongside its inhibitory potency against MAO-A and MAO-B, will provide a comprehensive understanding of its mechanism of action and inform further drug development and research efforts. It is recommended that all experiments include appropriate positive and negative controls to ensure data validity.

References

Animal Models for Studying 2-Methyltryptoline Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltryptoline, also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline (2-Me-THBC), is a tryptamine-derived endogenous β-carboline alkaloid. β-carbolines are a class of compounds with a wide range of neuropharmacological activities, including modulation of monoaminergic systems and interaction with various neurotransmitter receptors. While the specific effects of this compound are not extensively characterized, its structural similarity to other psychoactive β-carbolines suggests potential effects on the central nervous system. This document provides a guide for researchers interested in investigating the in vivo effects of this compound using established animal models. The protocols outlined below are based on general methodologies for assessing behavioral and neurochemical endpoints relevant to the potential targets of β-carbolines.

Note: There is a significant lack of published quantitative data specifically for this compound. The following sections provide general protocols that can be adapted for the study of this compound. Researchers will need to conduct dose-response studies to determine the optimal concentrations for their specific experimental paradigms.

Potential Pharmacological Targets and In Vivo Effects

Based on the pharmacology of related β-carboline compounds, this compound may exert its effects through several mechanisms:

-

Serotonin Receptors: β-carbolines are known to interact with various serotonin (5-HT) receptor subtypes. Depending on the specific receptor and the nature of the interaction (agonist or antagonist), this could lead to a range of behavioral effects, including alterations in mood, anxiety, and cognition.

-

Dopamine Receptors: Some β-carbolines have been shown to interact with dopamine (DA) receptors, suggesting a potential role in modulating motor function, reward, and motivation.

-

Monoamine Oxidase (MAO) Inhibition: Certain β-carbolines can inhibit MAO, the enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibition would lead to increased synaptic availability of these neurotransmitters.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables are presented as templates for organizing data once it is generated through experimental studies. The values within these tables are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Data to be determined |

| 5-HT2A | [3H]Ketanserin | Data to be determined |

| 5-HT2C | [3H]Mesulergine | Data to be determined |

| DAT (Dopamine Transporter) | [3H]WIN 35,428 | Data to be determined |

| SERT (Serotonin Transporter) | [3H]Citalopram | Data to be determined |

| D1 | [3H]SCH 23390 | Data to be determined |

| D2 | [3H]Raclopride | Data to be determined |

Table 2: Hypothetical Monoamine Oxidase Inhibition by this compound

| Enzyme | Substrate | IC50 (µM) |

| MAO-A | Kynuramine | Data to be determined |

| MAO-B | Benzylamine | Data to be determined |

Table 3: Hypothetical Behavioral Effects of this compound in Mice

| Behavioral Test | Dose (mg/kg, i.p.) | Measured Parameter | Result |

| Open Field Test | Dose range to be determined | Total Distance Traveled (cm) | Data to be determined |

| Time in Center (%) | Data to be determined | ||

| Elevated Plus Maze | Dose range to be determined | Time in Open Arms (%) | Data to be determined |

| Open Arm Entries (%) | Data to be determined | ||

| Forced Swim Test | Dose range to be determined | Immobility Time (s) | Data to be determined |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the behavioral and neurochemical effects of this compound in rodent models.

Assessment of General Locomotor Activity: Open Field Test

This test is used to assess baseline motor activity and exploratory behavior.

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.

-

Video camera and tracking software.

-

This compound solution.

-

Vehicle solution (e.g., saline, DMSO in saline).

-

Syringes and needles for administration.

Protocol:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). A range of doses should be tested in a pilot study.

-

After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video camera.

-

Analyze the recorded video using tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Caption: Workflow for the Open Field Test.

Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor).

-

Video camera and tracking software.

-

This compound solution.

-

Vehicle solution.

-

Syringes and needles.

Protocol:

-

Habituate the animals to the dimly lit testing room for at least 1 hour.

-

Administer this compound or vehicle.

-

After the appropriate pretreatment time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes, recording its behavior with the video camera.

-

Key parameters to analyze include the time spent in the open arms versus the closed arms, and the number of entries into each type of arm.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

-

Clean the maze thoroughly between trials.

Caption: Workflow for the Elevated Plus Maze Test.

Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)

The FST is a common screening tool for potential antidepressant compounds, based on the principle of behavioral despair.

Materials:

-

Cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Video camera.

-

This compound solution.

-

Vehicle solution.

-

Syringes and needles.

-

Towels for drying the animals.

Protocol:

-

On day 1 (pre-test), place each animal in the water-filled cylinder for 15 minutes. This is to induce a state of helplessness.

-

On day 2 (test), administer this compound or vehicle. It is common to administer the compound at 23.5, 5, and 1 hour before the test.

-

Place the animal back into the cylinder for a 5-minute test session.

-

Record the session and score the duration of immobility (floating with only minor movements to keep the head above water).

-

A decrease in immobility time is interpreted as an antidepressant-like effect.

-

After the test, remove the animal, dry it thoroughly, and return it to its home cage.

Caption: Workflow for the Forced Swim Test.

In Vivo Neurochemical Monitoring: Microdialysis

Microdialysis allows for the in vivo sampling of neurotransmitters from specific brain regions in awake, freely moving animals.

Materials:

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection.

-

This compound solution.

-

Artificial cerebrospinal fluid (aCSF).

Protocol:

-

Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) under anesthesia. Allow the animal to recover for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a set period (e.g., 1-2 hours).

-

Administer this compound or vehicle.

-

Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

-

Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine, and their metabolites) using HPLC.

-

Express the results as a percentage change from the baseline neurotransmitter levels.

Caption: Workflow for In Vivo Microdialysis.

Signaling Pathways

The potential signaling pathways activated by this compound will depend on its receptor targets. Below are generalized diagrams for serotonergic and dopaminergic signaling.

Caption: Potential Serotonergic Signaling Pathway.

Caption: Potential Dopaminergic Signaling Pathway.

Conclusion

The study of this compound in animal models holds the potential to uncover novel insights into the neuropharmacology of endogenous β-carbolines. The protocols provided here offer a starting point for researchers to investigate its behavioral and neurochemical effects. Due to the limited specific data available for this compound, careful dose-response studies and thorough characterization of its receptor binding profile and enzyme inhibition properties will be crucial first steps in elucidating its mechanism of action and potential therapeutic applications.

Application Notes and Protocols for the Solid-Phase Extraction of 2-Methyltryptoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyltryptoline, a tryptamine derivative, requires efficient and clean sample preparation for accurate quantification in various matrices, particularly in biological fluids and research solutions. Solid-phase extraction (SPE) is a robust technique for the isolation and concentration of such analytes prior to downstream analysis like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol for the solid-phase extraction of this compound using C18 cartridges, a common choice for non-polar compounds.

The principle of this method relies on the hydrophobic interaction between the non-polar C18 stationary phase and the this compound molecule. As a basic compound, its retention on the sorbent is pH-dependent. By adjusting the sample pH to a basic environment (pH ~9-10), the tryptamine derivative is in its non-protonated, neutral form, which maximizes its affinity for the C18 sorbent.[1] Interfering polar impurities are washed away, and the purified analyte is then eluted with a strong organic solvent.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the sample matrix and the concentration of the analyte.

Materials and Reagents:

-

SPE Cartridge: C18 SPE Cartridge (e.g., 100 mg, 1 mL)

-

Sample: Solution containing this compound (e.g., in plasma, urine, or buffer)

-

Reagents:

-

Methanol (HPLC grade)

-

Deionized Water

-

Ammonium Hydroxide (or other suitable base)

-

Borate Buffer (pH 9.2) or similar alkaline buffer[1]

-

Elution Solvent: Methanol with 2% Ammonium Hydroxide (v/v)

-

Nitrogen gas for evaporation

-

Instrumentation:

-

SPE Vacuum Manifold

-

pH Meter

-

Vortex Mixer

-

Centrifuge (if sample contains particulates)

-

Solvent Evaporator (e.g., nitrogen evaporator)

Protocol Steps:

-

Sample Pre-treatment:

-

For biological fluid samples like plasma or urine, dilute the sample 1:1 (v/v) with a suitable buffer, such as 0.1 M phosphate buffer, to a pH between 6.0 and 7.0.[2]

-

Adjust the pH of the final sample solution to approximately 9.2 with a suitable base like ammonium hydroxide to ensure this compound is in its non-protonated form.[1]

-

Centrifuge the sample if particulates are present.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridge on the vacuum manifold.

-

Wash the cartridge with 3 mL of methanol to activate the C18 sorbent.[1]

-

Do not allow the cartridge to dry.

-

-

SPE Cartridge Equilibration:

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

-

Apply a slow, consistent flow rate of approximately 1-2 mL/minute to ensure adequate interaction between the analyte and the sorbent.[2]

-

-